molecular formula C11H16ClN B1396951 N-(3-methylbenzyl)cyclopropanamine hydrochloride CAS No. 1332530-32-1

N-(3-methylbenzyl)cyclopropanamine hydrochloride

Cat. No. B1396951
M. Wt: 197.7 g/mol
InChI Key: OFPUQUOTWBKYMK-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)cyclopropanamine hydrochloride, also known as MBCP, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine salt with a molecular weight of 243.77 g/mol and a melting point of 176 °C. MBCP is a white crystalline solid that is soluble in water and other organic solvents. MBCP is a versatile compound that is used in a variety of scientific research applications, including in biochemical and physiological research, drug synthesis and development, and other laboratory experiments.

Scientific Research Applications

CNS Therapeutic Agent

N-(3-methylbenzyl)cyclopropanamine hydrochloride has been linked to the field of central nervous system (CNS) therapeutics. Specifically, it is associated with the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme playing a crucial role in the methylation of histones, a process intimately linked to gene expression regulation. The inhibition of LSD1 has shown promise in treating various CNS-related conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The compound falls into a broader category of functionalized cyclopropanamine inhibitors targeting LSD1 (B. Blass, 2016).

Chemometric Analysis

Another dimension of research involving this compound pertains to chemometric analysis. It has been used in the development of multivariate regression models for determining the enantiomeric composition of samples. This approach involves spectral data analysis in the presence of sodium dodecyl sulfate and mixed cyclodextrin host molecules, showcasing the compound’s role in enhancing analytical methodologies (S. O. Fakayode, M. A. Busch, & K. W. Busch, 2006).

Organic Synthesis and Chemical Reactions

Furthermore, N-(3-methylbenzyl)cyclopropanamine hydrochloride is relevant in various organic synthesis processes and chemical reactions. These include:

properties

IUPAC Name

N-[(3-methylphenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)8-12-11-5-6-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPUQUOTWBKYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzyl)cyclopropanamine hydrochloride

CAS RN

1332530-32-1
Record name Benzenemethanamine, N-cyclopropyl-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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